Antibacterial Activity Profile of 2-(3-Chlorophenyl)benzoxazole Compared to Unsubstituted 2-Phenylbenzoxazole
2-(3-Chlorophenyl)benzoxazole demonstrated good antibacterial activity against Gram-positive and Gram-negative bacteria, whereas the unsubstituted 2-phenylbenzoxazole exhibited potent antifungal but weaker antibacterial effects within the same series [1]. This divergence indicates that the meta-chloro substituent shifts the antimicrobial spectrum preferentially toward antibacterial rather than antifungal targets. The presence of a chloro group at the meta position enhances antibacterial potency relative to the parent scaffold, highlighting its utility in antibiotic discovery programs [1].
| Evidence Dimension | Antibacterial activity (qualitative activity classification in the same study) |
|---|---|
| Target Compound Data | Good antibacterial activity against Bacillus pumilus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa |
| Comparator Or Baseline | 2-Phenylbenzoxazole (unsubstituted): potent antifungal activity but weaker antibacterial activity |
| Quantified Difference | Qualitative shift from antifungal-dominant to antibacterial-dominant profile; specific zone of inhibition data not numerically reported but activity classification provided |
| Conditions | Agar-well diffusion method at 2.5, 5, and 10 mg/mL against Gram-positive (Bacillus pumilus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria; in vitro antimicrobial screening |
Why This Matters
Procurement of 2-(3-chlorophenyl)benzoxazole is justified for antibacterial SAR studies where meta-halogen substitution is hypothesized to enhance Gram-positive and Gram-negative activity compared to the unsubstituted parent compound.
- [1] Tariq S, Wakode S. Synthesis through microwave irradiation, characterization and evaluation of antimicrobial activity of 2-phenyl-1,3-benzoxazole derivatives. International Research Journal of Pharmacy. 2012;3(9):144-146. View Source
